

# An In-Depth Technical Guide to 1-Bromoheptane (CAS Number: 629-04-9)

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## Compound of Interest

Compound Name: 1-Bromoheptane

Cat. No.: B155011

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## Introduction

**1-Bromoheptane** (CAS: 629-04-9), also known as heptyl bromide, is a linear alkyl halide that serves as a versatile and important intermediate in organic synthesis. Its seven-carbon alkyl chain and reactive bromine atom make it a valuable building block for the introduction of the heptyl group into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of **1-Bromoheptane**, including its physicochemical properties, synthesis, key chemical reactions with detailed experimental protocols, and its applications in the pharmaceutical industry.

## Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of **1-Bromoheptane** is essential for its safe handling and effective use in experimental procedures.

## Physicochemical Properties

The key physicochemical data for **1-Bromoheptane** are summarized in the table below for easy reference.

| Property                              | Value  | Reference(s) |
|---------------------------------------|--|--------------|
| CAS Number                            | 629-04-9   | [1][2]       |
| Molecular Formula                     | C <sub>7</sub> H <sub>15</sub> Br  | [2]          |
| Molecular Weight                      | 179.10 g/mol   | [2]          |
| Appearance                            | Colorless to light yellow liquid   | [3]          |
| Melting Point                         | -58 °C   | [1]          |
| Boiling Point                         | 180 °C   | [1]          |
| Density                               | 1.14 g/mL at 25 °C   | [1]          |
| Refractive Index (n <sub>20/D</sub> ) | 1.4499   | [1]          |
| Solubility                            | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. |              |
| Vapor Pressure                        | 1.27 mmHg  | [2]          |
| Flash Point                           | 60 °C (140 °F)   | [1]          |

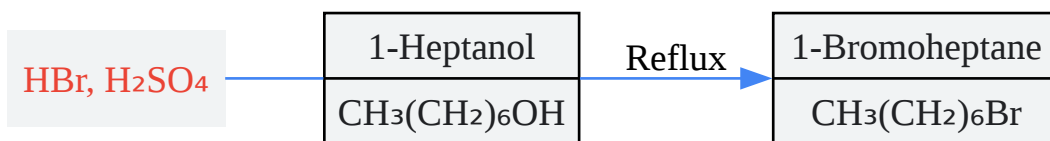
## Safety and Handling

**1-Bromoheptane** is a flammable liquid and an irritant. Proper safety precautions must be observed during its handling and storage.

- Hazards: Flammable liquid and vapor. Causes skin and eye irritation.[2]
- Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[1]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1]

## Synthesis of 1-Bromoheptane

**1-Bromoheptane** is typically synthesized from 1-heptanol via a nucleophilic substitution reaction. A common and effective method involves the use of hydrobromic acid and sulfuric acid.



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Synthesis of **1-Bromoheptane** from 1-Heptanol.

## Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established synthetic procedures.<sup>[1]</sup>

Materials:

- 1-Heptanol
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- 48% Hydrobromic Acid ( $\text{HBr}$ )
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Calcium Chloride ( $\text{CaCl}_2$ )
- Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

Procedure:

- With cooling, cautiously add 0.5 moles of concentrated sulfuric acid to 1 mole of 1-heptanol in a round-bottom flask.
- To this mixture, add 1.25 moles of 48% hydrobromic acid.
- Heat the mixture to a boil and maintain reflux for 6 hours.

- After reflux, allow the mixture to cool and then perform a steam distillation.
- Separate the organic layer (crude **1-Bromoheptane**) using a separatory funnel.
- To remove the ether by-product, wash the crude product twice with approximately one-fifth of its volume of cold, concentrated sulfuric acid or concentrated hydrochloric acid.
- Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.
- Dry the **1-Bromoheptane** over anhydrous calcium chloride.
- Purify the final product by fractional distillation, collecting the fraction boiling at approximately 180 °C.

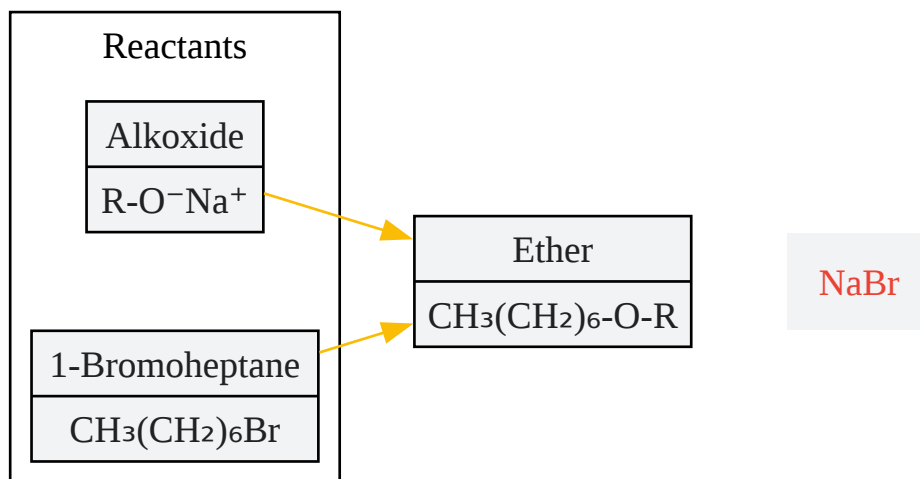
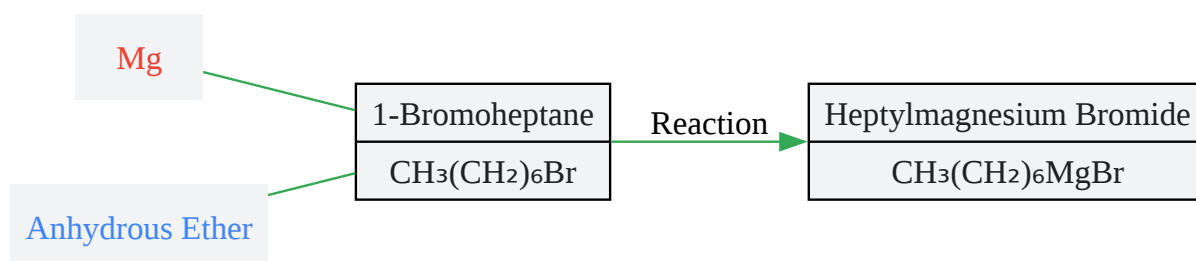
This procedure typically yields **1-Bromoheptane** in high purity (around 80% yield).<sup>[1]</sup>

## Key Reactions and Experimental Protocols

**1-Bromoheptane** is a key substrate for various nucleophilic substitution and organometallic reactions, making it a valuable tool for introducing a heptyl moiety.

### Grignard Reagent Formation

**1-Bromoheptane** readily reacts with magnesium metal in an anhydrous ether solvent to form heptylmagnesium bromide, a potent Grignard reagent. This reagent is a strong nucleophile and base, widely used for forming new carbon-carbon bonds.<sup>[3]</sup>



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